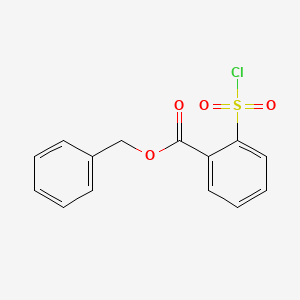
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate typically involves the reaction of 1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl bromoacetate acts as the electrophile and the benzodioxole derivative as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Aplicaciones Científicas De Investigación
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The methylenedioxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the bromoacetic acid ethyl ester group.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group, used in the synthesis of various chemicals.
Piperonal: Another benzodioxole derivative used in fragrance and flavor industries.
Uniqueness
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the bromoacetic acid ethyl ester group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of various organic compounds, and its potential in drug development and biological studies continues to be explored.
Propiedades
Fórmula molecular |
C11H11BrO4 |
|---|---|
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate |
InChI |
InChI=1S/C11H11BrO4/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5,10H,2,6H2,1H3 |
Clave InChI |
MUCOPJVDRLCJLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate](/img/structure/B8596835.png)
![2-methyl-8H-indeno[2,1-b]thiophen-8-one](/img/structure/B8596838.png)





![4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B8596875.png)





